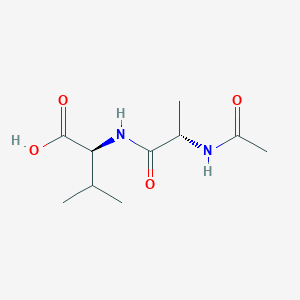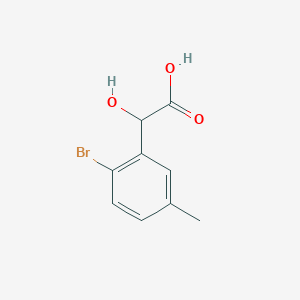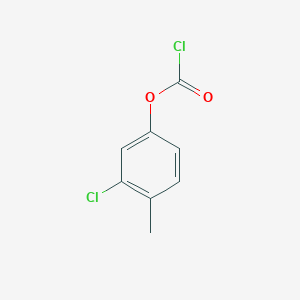
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro-substituted propyl group and an ethyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropylamine with ethyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted triazoles, oxides, and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloro group and triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the chloro-substituted propyl group, resulting in different reactivity and applications.
3-Chloro-1-ethyl-1h-1,2,4-triazole: Similar structure but with the chloro group directly attached to the triazole ring.
5-(3-Chloro-2-methylpropyl)-1-methyl-1h-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the chloro-substituted propyl group and the ethyl group in 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and potential pharmaceutical agents.
Propiedades
Fórmula molecular |
C8H14ClN3 |
|---|---|
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
5-(3-chloro-2-methylpropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14ClN3/c1-3-12-8(10-6-11-12)4-7(2)5-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
AVHMBTSVVGYIKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)



![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
